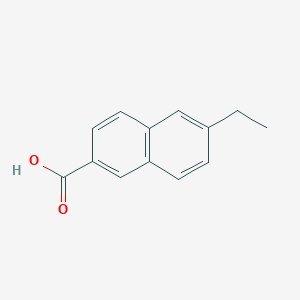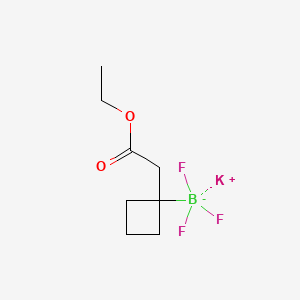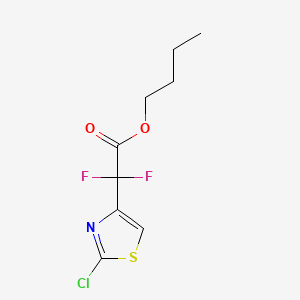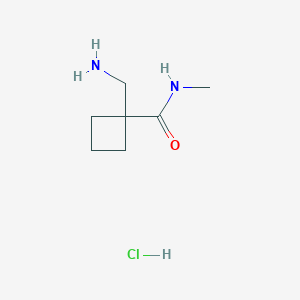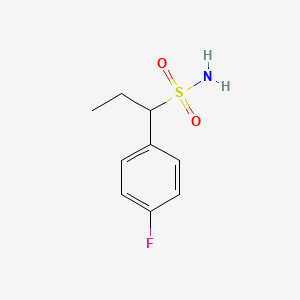
1-(4-Fluorophenyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)propane-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a propane chain, which is further substituted with a 4-fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)propane-1-sulfonamide typically involves the reaction of 4-fluoroaniline with propane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under inert atmosphere conditions at elevated temperatures (around 60°C) for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce sulfonic acids.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)propane-1-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This mechanism is similar to that of other sulfonamide-based drugs, which inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .
Comparación Con Compuestos Similares
Sulfanilamide: A well-known sulfonamide antibiotic with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: 1-(4-Fluorophenyl)propane-1-sulfonamide is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and stability compared to other sulfonamides. This structural modification can lead to improved pharmacokinetic properties and reduced resistance in bacterial strains.
Propiedades
Fórmula molecular |
C9H12FNO2S |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-2-9(14(11,12)13)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3,(H2,11,12,13) |
Clave InChI |
AETALILFOLGXIU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


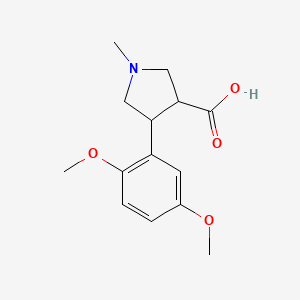

![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
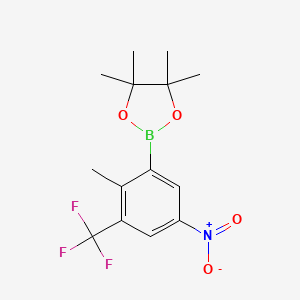
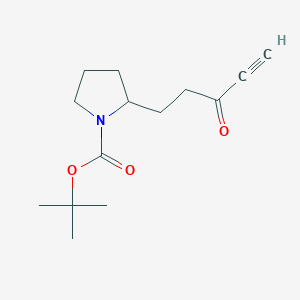
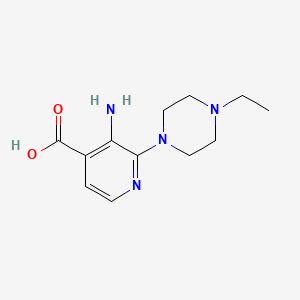
![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
